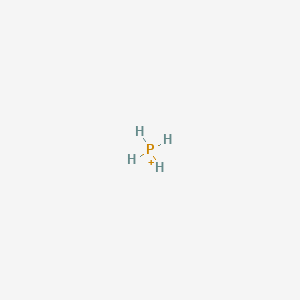

Phosphonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16749-13-6 |

|---|---|

Molecular Formula |

H4P+ |

Molecular Weight |

35.006 g/mol |

IUPAC Name |

phosphanium |

InChI |

InChI=1S/H3P/h1H3/p+1 |

InChI Key |

XYFCBTPGUUZFHI-UHFFFAOYSA-O |

SMILES |

[PH4+] |

Canonical SMILES |

[PH4+] |

Other CAS No. |

16749-13-6 |

Synonyms |

Phosphine conjugate acid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Phosphonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel phosphonium salts. These organophosphorus compounds have garnered significant interest across various scientific disciplines due to their diverse applications as catalysts, phase-transfer agents, ionic liquids, and bioactive molecules in drug development. This guide details contemporary synthetic methodologies, advanced characterization techniques, and presents key quantitative data to facilitate comparative analysis.

I. Synthesis of Novel this compound Salts

The synthesis of this compound salts has evolved from classical quaternization reactions to more sophisticated and efficient one-pot, multi-component, and photocatalytic methods. This section outlines detailed experimental protocols for several key synthetic strategies.

One-Step Synthesis from (Het)arylmethyl Alcohols

A modern and efficient approach for the synthesis of triphenylthis compound salts involves the direct reaction of (het)arylmethyl alcohols with trimethylsilyl bromide (TMSBr) and triphenylphosphine (PPh₃).[1][2] This method offers an alternative to traditional routes that often require the use of hazardous halogenating agents.[1] Two primary protocols have been developed based on the nature of the substrate.[2][3]

Experimental Protocol 1: Direct Mixing Method (for acid-sensitive substrates) [1][2]

-

To a solution of the (het)arylmethyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL), add triphenylphosphine (1.1 mmol, 289 mg).

-

Add trimethylsilyl bromide (1.2 mmol, 184 mg) to the mixture.

-

Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The this compound salt typically precipitates out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold 1,4-dioxane (2 x 5 mL) and dry under vacuum to afford the pure triphenylthis compound salt.

Experimental Protocol 2: Sequential Addition Method (for benzyl alcohols with electroneutral or electron-withdrawing substituents) [1]

-

Dissolve the benzyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL).

-

Add trimethylsilyl bromide (1.1 mmol, 168 mg) dropwise to the solution at room temperature.

-

Stir the mixture for 30 minutes to allow for the in situ formation of the benzyl bromide.

-

Add triphenylphosphine (1.2 mmol, 315 mg) to the reaction mixture.

-

Heat the mixture at 80°C until the reaction is complete (as monitored by TLC).

-

Cool the mixture to room temperature, collect the precipitated this compound salt by filtration.

-

Wash the product with cold 1,4-dioxane (2 x 5 mL) and dry under vacuum.

A general workflow for this synthetic approach is illustrated below:

Caption: One-step synthesis of triphenylthis compound salts.

One-Pot, Four-Component Synthesis of Thiothis compound Salts

A highly efficient and atom-economical method for synthesizing a diverse range of thiothis compound salts involves a one-pot, four-component coupling reaction of commercially available thiols, aldehydes, triphenylphosphine (PPh₃), and triflic acid (TfOH).[4][5] This metal-free approach allows for the straightforward formation of valuable thiothis compound salt building blocks.[4]

Experimental Protocol 3: Four-Component Synthesis of Thiothis compound Salts [4]

-

To a solution of the aldehyde (1.0 mmol) in acetonitrile (5 mL), add the thiol (1.1 mmol).

-

Add triphenylphosphine (1.1 mmol, 289 mg) to the mixture.

-

Cool the mixture to 0°C and add triflic acid (1.1 mmol, 165 mg) dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours), monitoring by TLC.

-

Upon completion, the thiothis compound salt often precipitates. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold diethyl ether (2 x 10 mL) and dry under vacuum.

The logical relationship of this multi-component reaction is depicted in the following diagram:

References

- 1. One-Step Synthesis of Triphenylthis compound Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 2. One-Step Synthesis of Triphenylthis compound Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Functionalization of Thiothis compound Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reactivity of Phosphonium Ylides: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles governing the reactivity of phosphonium ylides, crucial reagents in modern organic synthesis. From their unique electronic structure to their pivotal role in the construction of carbon-carbon double bonds, this document provides a comprehensive overview for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Dual Nature of this compound Ylides

This compound ylides, also known as Wittig reagents, are neutral, dipolar molecules characterized by a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom.[1][2] This arrangement results in a unique electronic structure that can be represented by two primary resonance forms: the ylide form, which emphasizes the zwitterionic nature, and the ylene (or phosphorane) form, which depicts a phosphorus-carbon double bond.[1][3] While the ylide form is considered a more significant contributor to the overall electronic picture, the dual representation helps to explain the characteristic nucleophilicity of the α-carbon.[4][5]

The reactivity and stability of this compound ylides are profoundly influenced by the substituents attached to the carbanionic carbon. This leads to a crucial classification that dictates their synthetic utility:

-

Stabilized Ylides: These possess electron-withdrawing groups (e.g., esters, ketones, nitriles) on the α-carbon.[6] These groups delocalize the negative charge, increasing the ylide's stability and reducing its reactivity.[6][7] Stabilized ylides are often stable enough to be isolated and stored, sometimes even being commercially available.[8][9]

-

Non-stabilized (or Unstabilized) Ylides: These bear electron-donating or neutral substituents, such as alkyl groups, on the α-carbon.[6] The negative charge is more localized, making these ylides highly reactive and less stable.[6][7] They are typically generated and used in situ under inert conditions.[3][10]

-

Semistabilized Ylides: Ylides with an aryl or other moderately electron-withdrawing group fall into this intermediate category.[10]

This fundamental difference in stability directly impacts the stereochemical outcome of their most prominent application: the Wittig reaction.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] The reaction involves the coupling of a carbonyl compound with a this compound ylide, leading to the formation of a new carbon-carbon double bond and triphenylphosphine oxide as a byproduct.[10] The strong P=O bond formed in the byproduct is a major thermodynamic driving force for the reaction.[7][12]

The Reaction Mechanism

While for many years the mechanism was debated, there is now strong evidence, particularly for lithium-salt-free reactions, that the process proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[10][13] This cycloaddition forms a four-membered ring intermediate called an oxaphosphetane.[8][13] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[8]

References

- 1. Measurement of pKa values for this compound salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Wittig reagents - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

The Genesis of a Versatile Molecule: A Technical History of Quaternary Phosphonium Compounds

For Immediate Release

A cornerstone of modern chemistry, quaternary phosphonium compounds have carved a significant niche in fields ranging from organic synthesis to pharmacology. This in-depth technical guide explores the discovery and historical development of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, early synthetic methodologies, and the evolution of their applications.

The story of quaternary this compound salts is intrinsically linked to the pioneering work of 19th-century chemists who laid the foundation of organophosphorus chemistry. While early explorations into organic compounds containing phosphorus were conducted by chemists like Jean Pierre Boudet in the early 1800s, it was the meticulous investigations of August Wilhelm von Hofmann and Auguste Cahours in the mid-19th century that truly illuminated this new class of compounds.[1] Their seminal 1857 paper, "Researches on the phosphorus-bases," published in both the Proceedings of the Royal Society of London and Justus Liebigs Annalen der Chemie, stands as a landmark in the field, detailing the synthesis of the first tertiary phosphines, trimethylphosphine and triethylphosphine.[2][3][4][5]

The Dawn of Quaternization: The Hofmann and Cahours Method

The work of Hofmann and Cahours not only introduced tertiary phosphines but also paved the way for the synthesis of their quaternary ammonium analogues, the quaternary this compound salts. The fundamental reaction, analogous to the quaternization of amines, involves the treatment of a tertiary phosphine with an alkyl halide.

Key Early Synthesis: Tetraethylthis compound Iodide

One of the earliest and most significant syntheses was that of tetraethylthis compound iodide. While the 1857 paper primarily focuses on tertiary phosphines, the principles laid out directly led to the preparation of their quaternary counterparts. The reaction of triethylphosphine with ethyl iodide yields the corresponding quaternary this compound salt.

Experimental Protocol: Synthesis of Triethylphosphine (Hofmann and Cahours, 1857)

The foundational synthesis of the precursor tertiary phosphine, triethylphosphine, involved the reaction of ethyl iodide with phosphoretted hydrogen in the presence of zinc oxide. The following is a summary of the likely experimental steps based on the practices of the era:

-

Reactants: Ethyl iodide, Phosphoretted hydrogen (phosphine), Zinc oxide.

-

Apparatus: A sealed glass tube or retort, capable of withstanding moderate pressure.

-

Procedure:

-

Ethyl iodide and a source of phosphoretted hydrogen were combined in a sealed glass tube containing zinc oxide.

-

The tube was heated for a prolonged period. The zinc oxide served to neutralize the hydriodic acid formed during the reaction.

-

After cooling, the reaction mixture was treated with water to dissolve the zinc iodide.

-

The oily layer containing triethylphosphine was separated and purified by distillation.

-

Experimental Protocol: Quaternization to Tetraethylthis compound Iodide

Following the successful isolation of triethylphosphine, its conversion to the quaternary salt would have been a logical next step, following the well-established principles of amine chemistry.

-

Reactants: Triethylphosphine, Ethyl iodide.

-

Procedure:

-

Triethylphosphine was mixed with an excess of ethyl iodide, likely in a sealed vessel to prevent the escape of the volatile reactants.

-

The mixture was gently heated.

-

Upon cooling, the tetraethylthis compound iodide would precipitate as a crystalline solid.

-

The solid product was then collected and could be purified by recrystallization from a suitable solvent like ethanol.

-

| Compound | Precursors | Key Reaction Conditions | Observed Properties (Historical) |

| Triethylphosphine | Ethyl iodide, Phosphoretted hydrogen, Zinc oxide | Heating in a sealed tube | Colorless, mobile liquid with a strong, unpleasant odor. |

| Tetraethylthis compound Iodide | Triethylphosphine, Ethyl iodide | Gentle heating | Crystalline solid, soluble in water and ethanol. |

The Cahours-Hofmann Reaction: A Glimpse into Reactivity

Further demonstrating the rich chemistry of these new compounds, Cahours and Hofmann investigated the reaction of quaternary this compound hydroxides with bases, a process now known as the Cahours-Hofmann reaction. This reaction, reported in their 1857 publication, leads to the formation of a trialkylphosphine oxide and a hydrocarbon, providing an early understanding of the stability and degradation pathways of these salts.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. novapublishers.com [novapublishers.com]

- 3. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Theoretical Studies on the Stability of Phosphonium Intermediates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the theoretical and computational studies investigating the stability of phosphonium intermediates. This compound intermediates, including this compound salts and ylides, are pivotal in a vast array of chemical transformations, most notably the Wittig reaction. Understanding the factors that govern their stability is crucial for controlling reaction outcomes, selectivity, and for the rational design of novel reagents and catalysts.

Core Concepts in this compound Intermediate Stability

The stability of a this compound intermediate is not intrinsic but is modulated by a delicate interplay of electronic and steric factors, as well as external conditions like solvent and counter-ions. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting these contributions.

1.1. This compound Ylides (Phosphoranes)

This compound ylides are neutral, dipolar molecules characterized by a positively charged phosphorus atom adjacent to a negatively charged carbon atom.[1] Their stability and reactivity are heavily influenced by the substituents on both the phosphorus and carbon atoms.[1][2]

-

Electronic Effects: The negative charge on the ylidic carbon can be stabilized by electron-withdrawing groups (EWGs), such as carbonyl or cyano groups.[2] This delocalization of charge increases the stability of the ylide.[1] Conversely, electron-donating groups (EDGs) on the carbon destabilize the ylide, making it more reactive. Substituents on the phosphorus atom also play a role; electron-withdrawing groups can help stabilize the positive charge on the phosphorus.[1] Computational studies have shown that the description of ylides as phosphine-stabilized carbenes, involving a donor-acceptor interaction between phosphorus and carbon, is a valuable model.[3]

-

Resonance Stabilization: The stability of this compound ylides is often described through two primary resonance structures: the ylide form (with charge separation) and the ylene form (with a P=C double bond).[3] While early descriptions often invoked (d-p)π bonding for the ylene structure, modern computational studies suggest that d-orbitals on phosphorus are too high in energy to contribute significantly.[3] The P-C bond length can serve as a computational measure for charge concentration and delocalization.[3]

The interplay of these factors gives rise to a classification of ylides:

-

Stabilized Ylides: Contain a strong EWG on the carbon (e.g., -CO₂R, -CN). They are less reactive and generally lead to (E)-alkenes in the Wittig reaction.[4]

-

Non-stabilized Ylides: Contain alkyl or hydrogen substituents on the carbon. They are highly reactive and typically yield (Z)-alkenes.[4]

-

Semi-stabilized Ylides: Contain an aryl or other moderately delocalizing group on the carbon, showing intermediate reactivity.[4]

References

The Genesis of Biological Hardware: A Technical Guide to the Prebiotic Synthesis of Organophosphorus Compounds

Abstract

The incorporation of phosphorus into organic molecules represents a critical and defining step in the origin of life. Organophosphorus compounds form the backbone of genetic material (DNA, RNA), facilitate energy transfer (ATP), and provide the structural basis for cellular membranes (phospholipids). However, the low solubility and reactivity of the most abundant terrestrial phosphorus mineral, apatite, creates a significant challenge known as the "phosphate problem" in prebiotic chemistry. This technical guide provides a comprehensive overview of the current understanding of prebiotic organophosphorus synthesis, detailing the plausible phosphorus sources, reaction pathways, and experimental methodologies that demonstrate the formation of these vital compounds under conditions relevant to the early Earth. We present quantitative data from key studies in structured tables for comparative analysis and provide detailed experimental protocols. Furthermore, logical and experimental workflows are visualized using diagrams to elucidate the progression from simple inorganic phosphorus to complex, life-building molecules.

Introduction: Overcoming the Phosphate Problem

Phosphorus is an indispensable element for all known life. Its role is central to replication, metabolism, and structure.[1] Phosphorylated molecules like RNA, DNA, ATP, and phospholipids possess a unique combination of thermodynamic instability and kinetic stability, allowing for controlled energy transfer and the long-term storage of genetic information.[1]

The primary challenge for the origin of life is the geochemical state of phosphorus on the early Earth. The majority of terrestrial phosphorus was locked away in highly insoluble apatite minerals (Ca₅(PO₄)₃(OH,F,Cl)).[2][3] This low aqueous availability of orthophosphate (PO₄³⁻) makes phosphorylation reactions—the formation of a C-O-P ester bond—thermodynamically unfavorable in aqueous environments.[4] Research in prebiotic chemistry has focused on three main avenues to overcome this hurdle:

-

Identifying alternative, more reactive sources of phosphorus.

-

Utilizing condensing agents to facilitate dehydration reactions.

-

Exploring non-aqueous environments or wet-dry cycles to lower water activity. [5]

This guide synthesizes findings from across these areas to provide a detailed picture of how the building blocks of life could have acquired their essential phosphate groups.

Prebiotic Phosphorus Sources and Activating Agents

A variety of more reactive phosphorus sources and activating agents have been proposed and experimentally verified to be effective under prebiotic conditions. These alternatives to orthophosphate are more soluble and/or exist in a chemically "activated" state, primed for reaction with organic nucleophiles.

Reduced Phosphorus Compounds: Phosphite and Schreibersite

Extraterrestrial delivery via meteorites is a significant source of prebiotically plausible phosphorus. Iron meteorites, in particular, contain the phosphide mineral schreibersite ((Fe,Ni)₃P) .[2][6] Corrosion of schreibersite in water releases a variety of reduced phosphorus compounds, most notably phosphite (HPO₃²⁻) , along with pyrophosphate and hypophosphate.[6][7]

Phosphite is a compelling prebiotic precursor for several reasons:

-

Enhanced Solubility: Calcium phosphite is approximately 1000 times more soluble than calcium phosphate (apatite), making it more available in aqueous systems.[7]

-

Greater Reactivity: Phosphite reacts more readily with nucleosides than phosphate under similar conditions to form phosphonates (containing a direct P-H bond), which can be subsequently oxidized to phosphates.[7][8]

Condensed Phosphates and High-Energy P-N Compounds

Condensed phosphates contain high-energy P-O-P bonds. Trimetaphosphate (P₃m) and pyrophosphate (PPi) are water-soluble and can phosphorylate biomolecules like nucleosides and amino acids.[2][9]

Perhaps one of the most versatile prebiotic phosphorylating agents discovered is Diamidophosphate (DAP) .[10] DAP is a P-N compound that could have formed from the ammonolysis of condensed phosphates.[11] It efficiently phosphorylates a wide range of prebiotic molecules—including nucleosides, amino acids, and lipid precursors—in aqueous solution or paste states without requiring additional condensing agents.[10]

Condensing Agents and Catalysts

In reactions involving less reactive phosphates, condensing agents are crucial for promoting the dehydration necessary for ester bond formation.

-

Urea (CO(NH₂)₂): When heated with inorganic phosphates, urea facilitates the formation of condensed phosphates and effectively promotes the phosphorylation of nucleosides and glycerol.[5][7][12]

-

Cyanamide (CH₂N₂) and Cyanate (OCN⁻): These molecules are also effective condensing agents in prebiotic phosphorylation reactions.[13]

-

Histidyl Peptides: Simple peptides containing histidine have been shown to act as organocatalysts, accelerating phosphate transfer from an activated precursor (imidazole phosphate) to organic molecules, mirroring the function of modern kinase enzymes.[3][14][15]

The logical relationship between these sources and their role in synthesizing key biomolecules is outlined below.

Experimental Methodologies and Protocols

Reproducible experimental work is the foundation of prebiotic chemistry. Below are detailed protocols for key synthetic procedures, synthesized from the literature.

Protocol 1: Phosphonylation of Glycerol using Phosphite and Urea (Wet-Dry Cycling)

This protocol, adapted from Gull et al. (2023), demonstrates the formation of glycerol phosphites and phosphates from a reduced phosphorus source under plausible evaporating pool conditions.[1]

-

Objective: To synthesize glycerol phosphites and phosphates from sodium phosphite and glycerol, facilitated by urea under wet-dry cycles.

-

Materials:

-

Sodium phosphite (Na₂HPO₃·5H₂O), 0.1 g

-

Glycerol, 0.8 g

-

Urea, 0.5 g

-

Deionized (DI) water

-

20 mL glass vial with a small magnetic stirrer

-

Hot plate

-

-

Procedure:

-

Combine 0.1 g sodium phosphite, 0.8 g glycerol, and 0.5 g urea in the 20 mL glass vial.

-

Add 7 mL of DI water to dissolve the reactants. The initial pH should be approximately 8.5.

-

Place the vial, uncapped, on a hot plate set to 70-78 °C. Add the magnetic stirrer and stir the solution.

-

Allow the solution to heat for 24 hours until the contents are completely dry. This completes the first "dry" cycle.

-

Rehydrate the dried residue by adding another 7 mL of DI water.

-

Repeat the heating and drying process (Step 4). For a three-cycle experiment, repeat the rehydration and drying one more time.

-

After the final cycle, dissolve the resulting residue in a suitable buffer (e.g., D₂O with a pH buffer) for analysis.

-

-

Analysis: The primary method for product identification and quantification is ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. Mass spectrometry can be used for further confirmation.[1]

-

Expected Products: Glycerol-1-phosphite, glycerol-2-phosphite, and their corresponding oxidized forms, glycerol-1-phosphate and glycerol-2-phosphate.[1]

Protocol 2: Phosphorylation of Nucleosides using Diamidophosphate (DAP)

This protocol is based on the work of Gibard et al. (2018), demonstrating the robust phosphorylation of nucleosides in a low-water, "paste-like" state.[10]

-

Objective: To synthesize uridine 2',3'-cyclic monophosphate (c-UMP) from uridine and DAP.

-

Materials:

-

Uridine

-

Diamidophosphate (DAP)

-

Imidazole

-

Deionized (DI) water

-

Small reaction vessel (e.g., 1.5 mL microfuge tube)

-

-

Procedure:

-

In the reaction vessel, mix solid uridine, DAP, and imidazole. A typical molar ratio is 1:5:1 (Uridine:DAP:Imidazole).

-

Add a few drops of DI water, just enough to form a thick, paste-like material. This creates a low water-activity environment.

-

Seal the vessel and allow it to react at room temperature. The reaction is slow and can be monitored over days to weeks.

-

For analysis, dissolve a small sample of the paste in D₂O or a suitable buffer.

-

-

Analysis: ³¹P-NMR and ¹H-NMR are used to monitor the reaction progress and identify the products. High-Performance Liquid Chromatography (HPLC) can be used for separation and quantification.

-

Expected Products: The major product is uridine 2',3'-cyclic monophosphate (c-UMP). Oligomers (up to tetramers) may also be observed.[10]

Protocol 3: Silicate-Promoted Phosphorylation of Glycerol in a Non-Aqueous Solvent

This protocol, adapted from Gull et al. (2017), demonstrates a high-yield synthesis of glycerol phosphates in formamide, a prebiotically plausible non-aqueous solvent.[16]

-

Objective: To synthesize glycerol phosphates from glycerol and a phosphate source, catalyzed by a silicate mineral in formamide.

-

Materials:

-

Glycerol

-

Sodium trimetaphosphate (TMP)

-

Formamide (solvent)

-

Kaolinite clay (silicate catalyst)

-

Reaction vessel suitable for heating (e.g., sealed glass tube)

-

-

Procedure:

-

Prepare the reaction mixture in the vessel. For example, combine glycerol, TMP, and kaolinite clay in formamide.

-

Seal the vessel to prevent solvent evaporation.

-

Heat the reaction at 85 °C for one week.

-

After cooling, dilute the sample with a suitable solvent for analysis.

-

-

Analysis: Product yields are determined by ³¹P-NMR spectroscopy. Mass spectrometry can confirm the identity of the phosphorylated glycerol species.[16]

-

Expected Products: Glycerol-1-phosphate, glycerol-2-phosphate, and glycerol-1,2-cyclic phosphate.[16]

The general workflow for many prebiotic phosphorylation experiments, particularly those involving wet-dry cycles, can be visualized as follows.

Quantitative Data Summary

The efficiency of prebiotic phosphorylation is highly dependent on the specific reagents and conditions used. The following tables summarize quantitative yields from several key experimental systems.

Table 1: Nucleoside Phosphorylation Yields

| Organic Substrate | Phosphorus Source/Agent | Conditions | Key Products | Max Yield (%) | Reference |

|---|---|---|---|---|---|

| Uridine (0.1 M) | Diamidophosphate (DAP) | Paste-like state, room temp, 30 days | Uridine 2',3'-cyclic phosphate (c-UMP) | ~80% | [10] |

| Ribonucleosides | Diamidophosphate (DAP) | Wet-dry cycles, 80 °C, with additives (urea, formamide) | 2',3'-cyclic phosphates, 5'-phosphates | ~80-90% | [17][18] |

| Adenosine | Trimetaphosphate (P₃m) | Wet-dry cycle, 37 °C, pH 7, Ni(II) catalyst | 5'-ATP, 5'-AMP, 2',3'-cAMP | Not specified | [9] |

| Uridine | Pyrophosphate (PPi) | 60-75 °C, evaporating pool sim., with urea, Mg²⁺ | 5'-UMP, 2',3'-cUMP, dimers | Not specified | [2] |

| Adenosine | Phosphite + Urea | 70-80 °C, wet-dry cycles | Adenosine phosphites & phosphates | 55.5% | [1] |

| Adenosine | Schreibersite (analogue) | Mild heating | Adenosine monophosphates | Not specified |[2] |

Table 2: Glycerol & Phospholipid Precursor Phosphorylation Yields

| Organic Substrate | Phosphorus Source/Agent | Conditions | Key Products | Max Yield (%) | Reference |

|---|---|---|---|---|---|

| Glycerol | Trimetaphosphate (TMP) | 85 °C, 7 days, Formamide solvent, Kaolinite catalyst | Glycerol phosphates | 90% | [16] |

| Glycerol | Ammonium Phosphate + Urea | 85 °C, 16h, dry heating | Glycerol phosphates | ~30% | [19] |

| Glycerol | Phosphite + Urea | 70-80 °C, wet-dry cycles | Glycerol phosphites | ~20% | [1] |

| Glycerol | Orthophosphate + Histidine | Wet-dry cycles, 35 °C, pH 7.3 | Glycerol phosphate | 35.5% | [3] |

| Chimyl alcohol, etc. | Phosphate + Cyanamide | 60-90 °C, heating | Phosphatidic acid | 13-60% |[20] |

Reaction Pathways and Mechanisms

Understanding the mechanisms of phosphorylation provides insight into the selectivity and efficiency of these prebiotic reactions.

DAP-Mediated Phosphorylation of Nucleosides

Diamidophosphate is a versatile agent capable of phosphorylating nucleosides at the 2', 3', and 5' positions. In aqueous solution, the reaction proceeds through the formation of an amidophosphate intermediate, which then cyclizes or is hydrolyzed to yield the final nucleotide products. The presence of additives and conditions like wet-dry cycles can significantly enhance yields and influence the regioselectivity, for instance, by increasing the proportion of the biologically crucial 5'-phosphate.[17][18]

Histidyl Peptide Catalysis of Phosphate Transfer

In a remarkable example of prebiotic organocatalysis, histidyl peptides can facilitate the transfer of a phosphate group from a kinetically stable but thermodynamically activated donor, imidazole phosphate, to an organic substrate like glycerol. This process occurs via a phosphorylated histidine intermediate, analogous to modern histidine kinase enzymes. The entire system can be driven by wet-dry cycles, where imidazole phosphate forms in situ from orthophosphate and cyanate, is activated by the peptide, and phosphorylates the target molecule in the low-water paste phase.[3][14]

Conclusion and Future Directions

The synthesis of organophosphorus compounds is no longer viewed as an insurmountable obstacle on the path to life's origins. A systems chemistry approach reveals a web of plausible pathways, utilizing diverse phosphorus sources from meteoritic phosphides to condensed phosphates, driven by conditions such as thermal wet-dry cycles and catalyzed by simple minerals and peptides. High-yield reactions have been demonstrated in both aqueous and non-aqueous environments, showing that nucleotides, phospholipid precursors, and other essential phosphorylated biomolecules could have formed and accumulated on the early Earth.

Future research will likely focus on integrating these individual synthetic steps into more complex, self-sustaining networks. The challenges ahead include demonstrating the regiospecific phosphorylation to favor biologically relevant linkages (e.g., 5'-nucleotides for RNA) and achieving the polymerization of these activated monomers into functional polymers under mutually compatible conditions. For professionals in drug development, understanding these fundamental non-enzymatic pathways may offer novel insights into nucleotide-based therapeutics and the design of robust phosphorylation chemistries. The journey from a simple phosphate rock to the complex phosphorylated machinery of life was a pivotal chapter in our planet's history, and continued exploration of this chemistry is essential to completing the story.

References

- 1. Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Prebiotic Formation of Glycerol Phosphate Esters and an Estimation of Their Steady State Abundance under Plausible Early Earth Conditions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Phosphites as a source of Organophosphates on Prebiotic Earth [digitalcommons.kennesaw.edu]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nucleoside phosphorylation: a feasible step in the prebiotic pathway to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating Prebiotic Protocells for a Comprehensive Understanding of the Origins of Life: A Prebiotic Systems Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Prebiotic Precursor to Life's Phosphate Transfer System with an ATP Analog and Histidyl Peptide Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. astrobiology.com [astrobiology.com]

- 16. Silicate-Promoted Phosphorylation of Glycerol in Non-Aqueous Solvents: A Prebiotically Plausible Route to Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus compounds containing a direct carbon-phosphorus (C-P) bond, known as phosphonates and phosphinates, are a unique class of natural products. Unlike the more common phosphate esters (C-O-P), the C-P bond is exceptionally stable, resisting chemical and enzymatic degradation. This inherent stability, combined with their ability to mimic biological phosphates and carboxylates, makes them potent enzyme inhibitors and bioactive molecules with applications in medicine and agriculture.

It is critical to distinguish these naturally occurring phosphonates from synthetic quaternary phosphonium salts (PR₄⁺), which are not typically found in nature but are widely used as reagents and phase-transfer catalysts. This guide provides an in-depth overview of the natural sources of phosphonate-related molecules, presents quantitative data on their abundance, details the experimental protocols for their isolation and characterization, and visualizes the core biosynthetic pathway.

Natural Sources and Abundance of Phosphonates

Phosphonates are widely distributed among what are often termed "primitive" life forms and are a significant component of the phosphorus cycle, particularly in marine environments.[1][2] Key producers include a diverse range of bacteria, protozoa, and marine invertebrates.

Key Natural Sources:

-

Marine Invertebrates: Sponges, sea anemones, corals, and mollusks are rich sources. In some cases, phosphonates can account for up to 50% of the total phosphorus content in these organisms.[3][4][5]

-

Protozoa: The ciliated protozoan Tetrahymena pyriformis is a model organism for studying phosphonate biosynthesis and incorporates a high percentage of these molecules into its cellular membranes.[1][6]

-

Bacteria and Archaea: Many marine bacteria, including the abundant Prochlorococcus and SAR11 lineages, possess the genes for phosphonate biosynthesis.[7][8] These microorganisms are believed to be major contributors to the large pool of dissolved phosphonates in the oceans.

-

Fungi and Plants: While less common, some fungi and plants have also been found to produce phosphonate compounds.[9]

Quantitative Data on Phosphonate Abundance

The concentration of phosphonates varies significantly across different organisms and environments. The following tables summarize key quantitative findings from the literature.

Table 1: Phosphonate Content in Specific Organisms

| Organism | Sample Type | Phosphonate Metric | Value/Concentration | Citation(s) |

| Helisoma sp. (Freshwater Snail) | Eggs | % of Total Phosphorus | 95% | [5] |

| Tetrahymena pyriformis | Ciliary Membranes | % of Phospholipids | ~60% | [6] |

| Tetrahymena pyriformis | Whole Cells | % of Total Phospholipids | 23 - 37% | [1] |

| Metridium dianthus (Sea Anemone) | Insoluble Protein | Yield of AEP¹ | 1.1% | [10] |

| Metridium dianthus (Sea Anemone) | Whole Organism | % of Dry Weight (as AEP¹) | 0.99% | [10] |

| Prochlorococcus SB | Whole Cells | % of Cellular Phosphorus | ~50% | [11] |

| Trichodesmium erythraeum | Whole Cells | % of Total Phosphorus | ~10% | [3][4] |

¹AEP: 2-Aminoethylphosphonic acid

Table 2: Phosphonate Content in Environmental Samples

| Environment | Sample Type | Phosphonate Metric | Value/Concentration | Citation(s) |

| Marine | Ultrafiltered DOP² | % of Total Phosphorus | >25% | [3][4] |

| Marine | Particulate Matter | % of Total Phosphorus | 23% | [3][4] |

| Marine Surface | Bacterioplankton | % with Biosynthesis Genes | ~15% | [7] |

²DOP: Dissolved Organic Phosphorus

Biosynthesis of Phosphonates

The vast majority of natural phosphonates originate from a common biosynthetic pathway, the key step of which is the formation of the C-P bond. This reaction is catalyzed by the enzyme Phosphoenolpyruvate (PEP) mutase.[12][13] The biosynthesis of 2-aminoethylphosphonic acid (AEP), the first and most common natural phosphonate discovered, serves as the archetypal pathway.

The three core enzymatic steps are:

-

Isomerization: PEP mutase catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This is the crucial C-P bond-forming step.

-

Decarboxylation: Phosphonopyruvate decarboxylase removes a carboxyl group from PnPy to form phosphonoacetaldehyde (PnAA).

-

Transamination: 2-aminoethylphosphonate-pyruvate transaminase catalyzes the transfer of an amino group to PnAA, yielding the final product, 2-aminoethylphosphonic acid (AEP).[12][14]

Experimental Protocols: Isolation and Characterization

The isolation of highly polar phosphonates from complex biological matrices presents a significant challenge.[9] Methodologies must be adapted for the specific class of molecule (e.g., free AEP vs. lipid-bound phosphonolipids) and the nature of the source material.

The following diagram outlines a general workflow for the isolation and characterization of phosphonates from a natural source, such as marine invertebrate tissue.

References

- 1. Control of phosphonic acid and phosphonolipid synthesis in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 4. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Phosphonolipids: Localization in Surface Membranes of Tetrahymena | Semantic Scholar [semanticscholar.org]

- 7. Phosphonate production by marine microbes: Exploring new sources and potential function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate production by marine microbes: Exploring new sources and potential function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoethylphosphonic Acid in Insoluble Protein of the Sea Anemone Metridium dianthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]

Phosphonium-Based Ionic Liquids: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Phosphonium-based ionic liquids (PILs) are a class of molten salts with a bulky, asymmetric this compound cation and a variety of possible anions. Their unique physicochemical properties, such as high thermal stability, wide electrochemical windows, and tunable solvency, make them compelling candidates for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or drug delivery vehicles.[1][2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of PILs, complete with quantitative data, detailed experimental protocols, and visualizations of key structure-property relationships.

Core Physicochemical Properties

The properties of this compound ionic liquids can be finely tuned by modifying the structure of both the cation and the anion.[2] Generally, increasing the alkyl chain length on the this compound cation tends to decrease density and viscosity, while the choice of anion has a significant impact on properties like thermal stability and conductivity.[5][6]

Density

The density of this compound-based ILs is a fundamental property influencing their application in areas such as liquid-liquid extractions. Generally, PILs have lower densities than their imidazolium-based counterparts.[5] The density decreases linearly with increasing temperature.[2]

Table 1: Density of Selected this compound-Based Ionic Liquids at Various Temperatures

| Ionic Liquid | Temperature (K) | Density (g/cm³) | Reference |

| [Pᵢ(₄₄₄)₁][Tos] | 288.15 | 1.077 | [5] |

| 323.15 | 1.054 | [5] | |

| 353.15 | 1.035 | [5] | |

| [P₄₄₄₁][CH₃SO₄] | 288.15 | 1.066 | [5] |

| 323.15 | 1.043 | [5] | |

| 353.15 | 1.023 | [5] | |

| [P₄₄₄₂][(C₂H₅O)₂PO₂] | 288.15 | 1.026 | [5] |

| 323.15 | 1.002 | [5] | |

| 353.15 | 0.982 | [5] | |

| [P₈₈₈₈][Br] | 318.15 | 0.999 | [5] |

| 333.15 | 0.988 | [5] | |

| 353.15 | 0.975 | [5] | |

| [P(14)666][Cl] | 298 K | 0.883 | [7] |

| [P(14)666][DCA] | 298 K | 0.890 | [7] |

| [P(14)666][Tf₂N] | 298 K | 1.05 | [7] |

| [P(2)444][DEP] | 298 K | 0.998 | [7] |

Viscosity

Viscosity is a critical parameter for applications involving fluid flow, such as in electrolytes and reaction media. The viscosity of PILs is highly dependent on temperature, generally following the Vogel-Fulcher-Tammann (VFT) equation.[8] It is also influenced by the size and shape of both the cation and the anion.[6]

Table 2: Viscosity of Selected this compound-Based Ionic Liquids at Various Temperatures

| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) | Reference |

| [Pᵢ(₄₄₄)₁][Tos] | 293.15 | 2803 | [5] |

| 323.15 | 325 | [5] | |

| 353.15 | 73 | [5] | |

| [P₄₄₄₁][CH₃SO₄] | 293.15 | 1141 | [5] |

| 323.15 | 162 | [5] | |

| 353.15 | 42 | [5] | |

| [P₄₄₄₂][(C₂H₅O)₂PO₂] | 293.15 | 310 | [5] |

| 323.15 | 65 | [5] | |

| 353.15 | 22 | [5] | |

| [P₈₈₈₈][Br] | 318.15 | 1109 | [5] |

| 333.15 | 496 | [5] | |

| 353.15 | 165 | [5] | |

| [P2228][TFSI] | 298.15 | 115 | [9] |

| [P2228][FSI] | 298.15 | 99.5 | [9] |

| [P2224][FSI] | 298.15 | 61.3 | [9] |

Ionic Conductivity

High ionic conductivity is desirable for electrochemical applications. This compound-based ILs often exhibit higher ionic conductivity than their ammonium analogues, which can be attributed to weaker hydrogen bonding and Coulombic interactions.[8] The conductivity is inversely related to viscosity and generally increases with temperature.

Table 3: Ionic Conductivity of Selected this compound-Based Ionic Liquids at 25 °C (298.15 K)

| Ionic Liquid | Conductivity (mS/cm) | Reference |

| [P2228][TFSI] | 0.971 | [9] |

| [P2228][FSI] | 1.50 | [9] |

| [P2224][FSI] | 4.6 | [9] |

| [P1114][TFSI] | - | [2] |

| [P1114][FSI] | - | [2] |

| [P1115][TFSI] | - | [2] |

| [P1115][FSI] | - | [2] |

| [P111(2O1)][TFSI] | - | [2] |

| [P111(2O1)][FSI] | - | [2] |

| [P111(2O2)][TFSI] | - | [2] |

| [P111(2O2)][FSI] | - | [2] |

Note: Specific conductivity values for some ILs from reference[2] were presented in a graphical format and are not tabulated here.

Thermal Stability

A key advantage of many this compound ionic liquids is their high thermal stability, often exceeding that of nitrogen-based analogues.[10] Decomposition temperatures are typically above 300 °C, with some stable up to 400 °C.[1][11] This stability is influenced by the nature of the anion, with those of lower basicity generally being more stable.[1]

Table 4: Thermal Decomposition Temperatures of Selected this compound-Based Ionic Liquids

| Ionic Liquid | Decomposition Temperature (Td, °C) | Reference |

| Trioctylthis compound triflate | - | [8] |

| Triphenylthis compound triflate | - | [8] |

| [P₆₆₆,₁₀]DNS | 332-383 | [11] |

| [P(14)666][Cl] (Cyphos IL 101) | >300 | [12] |

Note: Specific decomposition temperatures can vary based on the experimental conditions, such as the heating rate and atmosphere.

Solubility

The solubility of PILs is highly tunable. They can be designed to be either hydrophilic or hydrophobic.[10] For instance, PILs with anions like chloride or bromide tend to be more water-soluble, while those with anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) are hydrophobic.[13][14] The solubility of water in "hydrophobic" PILs is still a significant factor as it can affect their physical properties.[13] In drug development, the ability of PILs to enhance the solubility of poorly water-soluble drugs is of particular interest.[15]

Table 5: Solubility of Water in Trihexyl(tetradecyl)this compound-Based Ionic Liquids at 298.15 K

| Anion | Water Solubility (mole fraction) | Reference |

| bis(2,4,4-trimethylpentyl)phosphinate | 0.891 | [13] |

| decanoate | - | [13] |

| chloride | - | [13] |

| bromide | - | [13] |

| dicyanimide | - | [13] |

| bis(trifluoromethylsulfonyl)imide | 0.087 | [13] |

Note: Specific solubility values for some anions from reference[13] were not explicitly stated as single values and may be temperature-dependent.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is crucial. Below are detailed methodologies for key experiments.

Synthesis of this compound-Based Ionic Liquids

A common synthetic route to this compound-based ionic liquids is a two-step process:

-

Quaternization: A tertiary phosphine is reacted with an alkyl halide to form a this compound halide salt. This reaction is typically carried out in a suitable solvent or neat.

-

Anion Exchange (Metathesis): The resulting this compound halide is then reacted with a salt containing the desired anion (e.g., a lithium or sodium salt). This is often performed in a solvent in which the newly formed inorganic halide is insoluble, facilitating its removal by filtration.

An improved workup process can yield PILs with high purity (>99%).[11]

Density Measurement

Densities are typically measured using a vibrating tube densimeter.[16]

-

Sample Preparation: The ionic liquid sample is dried under high vacuum (e.g., 10⁻¹ Pa) at a moderate temperature (e.g., ~323 K) for at least 48 hours to remove any residual water or volatile compounds.[5] The water content is then verified using Karl Fischer titration.[6][17]

-

Calibration: The densimeter is calibrated using substances with well-known densities, such as dry air and ultrapure water, at various temperatures and pressures.

-

Measurement: The pre-treated IL sample is injected into the measuring cell of the densimeter. The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. Measurements are taken over a range of temperatures, allowing the system to stabilize at each setpoint.

Viscosity Measurement

Viscosity can be determined using capillary viscometers or rotational rheometers.

-

Sample Preparation: As with density measurements, the sample must be thoroughly dried.

-

Measurement (Capillary Viscometer): A known volume of the ionic liquid is introduced into a calibrated viscometer (e.g., an Ubbelohde type). The viscometer is placed in a temperature-controlled bath. The time it takes for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Measurement (Rotational Rheometer): A small amount of the sample is placed between two plates (or a cone and plate). One plate is rotated at a known angular velocity, and the torque required to produce this rotation is measured. The viscosity is then calculated from the torque, angular velocity, and the geometry of the plates.

Ionic Conductivity Measurement

Ionic conductivity is measured using a conductivity meter with a dip-type conductivity probe.[17]

-

Sample Preparation: The sample is dried to minimize the influence of water on conductivity.

-

Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).

-

Measurement: The conductivity probe is immersed in the ionic liquid sample, which is maintained at a constant temperature in a controlled environment. The resistance of the sample is measured, and the conductivity is calculated using the cell constant. Measurements are typically performed over a range of temperatures.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids.[10]

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible (e.g., alumina or platinum).

-

Analysis: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically defined as the onset temperature of mass loss.

Visualizations

The relationships between the structure of this compound ionic liquids and their properties can be visualized to aid in their rational design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel this compound-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermophysical properties of this compound-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Physicochemical properties of this compound-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. DSpace [helda.helsinki.fi]

- 10. arpnjournals.org [arpnjournals.org]

- 11. Design and synthesis of this compound ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal stability of trihexyl(tetradecyl)this compound chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ionic liquids [solvionic.com]

- 15. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Stereochemistry and Chirality in Phosphonium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of phosphonium compounds. It covers the synthesis of P-chiral this compound salts, their stereochemical stability, methods for their resolution and analysis, and their applications in asymmetric catalysis, with a focus on providing practical data and experimental methodologies for researchers in academia and the pharmaceutical industry.

Introduction to Chirality in this compound Compounds

Quaternary this compound salts, which feature a tetrahedral phosphorus atom with four different substituents, are capable of existing as stable enantiomers.[1] This P-stereogenicity makes them valuable tools in asymmetric synthesis, where they are primarily employed as chiral phase-transfer catalysts.[2][3] The steric and electronic properties of the substituents on the phosphorus atom play a crucial role in the efficiency and stereoselectivity of the catalyzed reactions. The stability of the P-stereocenter is a key consideration, as racemization can lead to a loss of enantioselectivity.[4]

Synthesis of Chiral this compound Salts

The synthesis of enantiopure this compound salts can be achieved through several strategies, including the quaternization of chiral phosphines, modification of existing chiral this compound salts, and resolution of racemic mixtures.

Quaternization of P-Chiral Phosphines

One of the most direct methods for preparing chiral this compound salts is the reaction of an enantiomerically pure P-chiral phosphine with an alkyl halide. This SN2-type reaction generally proceeds with retention of configuration at the phosphorus center. A variety of P-chiral phosphines, such as those derived from the chiral pool or prepared by asymmetric synthesis, can be used as precursors.

Resolution of Racemic this compound Salts

Racemic this compound salts can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Chiral anions, such as derivatives of tartaric acid or camphorsulfonic acid, are commonly used for this purpose. The resulting diastereomers can then be separated by fractional crystallization, followed by anion exchange to regenerate the desired chiral this compound salt.

A general workflow for the resolution of racemic this compound salts is depicted below:

Stereochemical Stability and Racemization

The stereochemical integrity of P-chiral this compound salts is crucial for their application in asymmetric catalysis. While generally configurationally stable, racemization can occur under certain conditions, such as elevated temperatures or in the presence of specific reagents. For example, chlorothis compound salts have been shown to catalyze the rapid P-stereomutation of phosphine oxides, a process that can impact the stereochemical purity of related this compound compounds.[1]

Kinetics of Racemization

The rate of racemization of this compound salts is influenced by factors such as the nature of the substituents on the phosphorus atom, the counter-ion, and the solvent. Understanding the kinetics of racemization is essential for optimizing reaction conditions to maintain enantiopurity.

| Compound | Conditions | Half-life (t1/2) | Rate Constant (k) (s⁻¹) | Reference |

| (S)-Methyl(phenyl)(p-tolyl)phosphine oxide | In the presence of 0.5 mol% chlorothis compound salt in DCM at 20.5 °C | ~23 min | 4.9 x 10⁻⁴ | [4] |

| (S)-Methyl(phenyl)(p-tolyl)phosphine oxide | In the presence of 1 mol% chlorothis compound salt in DCM at 20.5 °C | - | 1.0 x 10⁻³ | [4] |

Analytical Methods for Chiral this compound Compounds

Several analytical techniques are employed to determine the enantiomeric purity and absolute configuration of chiral this compound compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral this compound compounds. In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral this compound salt can be distinguished by their different chemical shifts in the ³¹P NMR spectrum. This allows for the determination of the enantiomeric excess (ee).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of an enantiopure this compound salt, the precise three-dimensional arrangement of the atoms can be determined.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of an enantiomer. While useful, this method is less precise for determining enantiomeric excess compared to chromatographic or NMR methods, as impurities can significantly affect the measured rotation.[5][6]

Applications in Asymmetric Catalysis

Chiral this compound salts are widely used as phase-transfer catalysts in a variety of enantioselective transformations. They facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, while inducing stereoselectivity.

Asymmetric Michael Addition

Chiral this compound salts have been successfully employed as catalysts in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, affording products with high enantioselectivity.

| Catalyst | Nucleophile | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Amino acid-derived this compound salt | Glycine imine | Chalcone | Toluene | -40 | 95 | 98 | [2] |

| Dipeptide-derived this compound salt | Dimethyl malonate | Chalcone | Toluene | -20 | 96 | 94 | [2] |

| BINAP-derived this compound salt | 3-Aryloxindole | MVK | Toluene | -78 | 98 | 95 | [3] |

Asymmetric Alkylation

The enantioselective alkylation of prochiral nucleophiles, such as glycine imines, is another important application of chiral this compound salt catalysis, providing access to non-proteinogenic α-amino acids.

Experimental Protocols

Synthesis of a Chiral (R)-BINAP-derived this compound Salt

This protocol is adapted from the synthesis of related BINAP derivatives.[7]

Materials:

-

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Methyl iodide

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve (R)-BINAP (1.0 g, 1.6 mmol) in anhydrous toluene (20 mL).

-

Add methyl iodide (0.2 mL, 3.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

-

Filter the precipitate under argon and wash with anhydrous diethyl ether (3 x 10 mL).

-

Dry the resulting white solid under vacuum to afford the chiral bis(this compound) salt.

Asymmetric Michael Addition of a Malonate to Chalcone

This is a general procedure for a chiral this compound salt-catalyzed Michael addition.[2]

Materials:

-

Chalcone (0.5 mmol)

-

Dimethyl malonate (0.6 mmol)

-

Chiral this compound salt catalyst (0.025 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃), solid (1.0 mmol)

-

Toluene (2 mL)

Procedure:

-

To a stirred suspension of potassium carbonate in toluene at -20 °C, add the chiral this compound salt catalyst.

-

Add dimethyl malonate to the mixture and stir for 10 minutes.

-

Add the chalcone to the reaction mixture.

-

Stir the reaction at -20 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

Chiral this compound compounds are a versatile class of molecules with significant applications in asymmetric synthesis. Their stereochemical properties, coupled with their stability and catalytic activity, make them indispensable tools for the construction of complex chiral molecules. This guide has provided an overview of the key aspects of their stereochemistry, synthesis, analysis, and application, offering a valuable resource for researchers in the field. Further exploration into the design of novel chiral this compound salt catalysts and their application in new asymmetric transformations continues to be an active and promising area of research.

References

- 1. Unexpected rapid P -stereomutation of phosphine oxides catalysed by chlorothis compound salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03719C [pubs.rsc.org]

- 2. Enantioselectivity switch in asymmetric Michael addition reactions using this compound salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

spectroscopic identification of phosphonium salts (NMR, IR, Mass Spec)

Spectroscopic Identification of Phosphonium Salts: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and identification of this compound salts. Tailored for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound salts in solution. Analysis typically involves a combination of ³¹P, ¹H, and ¹³C NMR experiments.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is the most direct method for identifying this compound salts. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a highly sensitive nucleus for NMR analysis.

-

Chemical Shifts (δ): Quaternary this compound salts characteristically appear in a specific region of the ³¹P NMR spectrum. Their resonances are shifted downfield relative to their precursor phosphines.[1] Generally, the chemical shifts for tetracoordinate this compound cations (R₄P⁺) are found in the range of δ = +15 to +40 ppm , although this can vary with the nature of the substituents.[2][3][4] For instance, the ³¹P chemical shift for tetraphenylthis compound chloride in CDCl₃ is observed at approximately δ = 23.8 ppm.[4]

-

Coupling: In proton-decoupled (³¹P{¹H}) spectra, each unique phosphorus nucleus typically gives rise to a single, sharp singlet, which simplifies spectral analysis, especially for purity assessment.[1][5]

-

Referencing: Spectra are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is set to δ = 0 ppm.[1][5]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the organic substituents attached to the phosphorus center.

-

Chemical Shifts (δ): Protons on carbons directly attached to the positively charged phosphorus atom (α-protons) are deshielded and appear at a lower field compared to analogous alkanes. For example, in alkyltriphenylthis compound salts, the α-CH protons typically resonate in the δ = 3-5 ppm range. Aromatic protons, such as those in tetraphenylthis compound salts, appear in the aromatic region, typically between δ = 7.5 and 8.0 ppm.[6][7][8]

-

²J(P-H) Coupling: A key diagnostic feature is the two-bond scalar coupling between the ³¹P nucleus and the α-protons. This results in the splitting of the α-proton signal into a doublet with a coupling constant (²JPH ) typically in the range of 10-20 Hz .[1]

¹³C NMR Spectroscopy

Carbon-13 NMR is invaluable for confirming the carbon framework of the substituents.

-

Chemical Shifts (δ): Similar to ¹H NMR, the carbon atoms directly bonded to the phosphorus (C1 or Cα) are significantly deshielded. For instance, in alkyltriphenylthis compound salts, the C1 of the phenyl rings is observed as a doublet around δ = 117-119 ppm due to coupling with phosphorus.[2][4][7]

-

¹J(P-C) Coupling: The most definitive feature in the ¹³C NMR spectrum of a this compound salt is the large one-bond coupling constant between the phosphorus and the directly attached carbon atoms (¹JPC ). This coupling is typically in the range of 50-100 Hz , resulting in a distinct doublet for the C1 carbon signal.[2][4][9] Couplings over two (²JPC ) and three bonds (³JPC ) are also often observed but are smaller in magnitude (typically <15 Hz).[9][10]

Summary of NMR Data

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature(s) | Typical Coupling Constant (J, Hz) |

| ³¹P | +15 to +40 | Downfield shift from phosphines; sharp singlet | N/A (in decoupled spectra) |

| ¹H | 3.0 - 5.0 (α-Alkyl H) | Splitting of α-protons into a doublet | ²JPH = 10 - 20 Hz |

| 7.5 - 8.0 (Aryl H) | Complex multiplet patterns | ||

| ¹³C | 20 - 40 (α-Alkyl C) | Large one-bond P-C coupling | ¹JPC = 50 - 100 Hz |

| 115 - 120 (Aryl C1) | Splitting of C1 into a doublet | ¹JPC = 85 - 95 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups and bonding within a this compound salt.

-

P-Aryl Vibrations: For this compound salts containing phenyl groups, such as the common tetraphenylthis compound cation, characteristic P-Ar stretching vibrations are observed. These typically appear as sharp absorption bands around 1440 cm⁻¹ and 995 cm⁻¹ .[11] Another prominent band related to the P-C bond in aryl this compound salts is often found near 1110 cm⁻¹ .[11]

-

Aromatic C-H and C=C Vibrations: The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ (e.g., 3055 cm⁻¹) and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region (e.g., 1587 cm⁻¹).[11]

-

Alkyl C-H Vibrations: For alkyl-substituted this compound salts, aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (e.g., 2861 cm⁻¹).[11]

-

Counter-ion Vibrations: The anion can also give rise to characteristic absorptions. For example, hexafluorophosphate ([PF₆]⁻) shows a strong, broad absorption around 840 cm⁻¹, while tetrafluoroborate ([BF₄]⁻) has a strong absorption near 1080 cm⁻¹.

Summary of IR Data

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| P-Aryl stretch | ~1440 | Medium-Strong |

| P-C stretch | ~1110 | Medium-Strong |

| P-Aryl stretch | ~995 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass of the this compound cation and to gain structural information through fragmentation analysis. Because this compound salts are pre-charged ionic compounds, soft ionization techniques are required.

-

Ionization Techniques: Electrospray Ionization (ESI) is the most common method for analyzing this compound salts, as it gently transfers the pre-existing cation from solution into the gas phase.[12][13] Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed.[14][15][16]

-

Intact Cation Detection: The primary and most abundant ion observed in the positive-ion mode mass spectrum is the intact this compound cation, [R₄P]⁺.[2][7][15] This peak directly provides the molecular mass of the cationic portion of the salt.

-

Fragmentation Patterns: While soft ionization minimizes fragmentation, collision-induced dissociation (CID) in tandem MS (MS/MS) experiments can be used to elicit structurally informative fragments.[12][15] Common fragmentation pathways for tetra-alkyl or alkyl-aryl this compound salts involve the loss of neutral molecules, such as alkenes, through hydrogen rearrangement.[12][17] For aryl this compound salts, fragmentation can involve the loss of one of the aryl substituents.[15]

Summary of Mass Spectrometry Data

| Technique | Key Observation | Information Gained |

| ESI, FAB, MALDI | Intense peak corresponding to the intact cation [R₄P]⁺ | Molecular weight of the cation |

| MS/MS (CID) | Characteristic neutral losses (e.g., alkenes, arenes) | Structural information about the substituents |

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the this compound salt into a clean, dry NMR tube.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O, or DMSO-d₆). This compound salts are often highly soluble in chloroform-d.[2][4]

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is typically used for referencing.[5] The spectrometer is calibrated so that the signal from the standard is at 0 ppm.[5]

-

Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra according to standard instrument procedures.

IR Sample Preparation (Solid Samples)

-

KBr Pellet Method:

-

Thoroughly dry ~1-2 mg of the this compound salt and ~100-200 mg of spectroscopic grade potassium bromide (KBr).[18]

-

Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.[18]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[18]

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Nujol (Mineral Oil) Mull Method:

-

Grind ~5-10 mg of the solid sample to a fine powder in an agate mortar.[19]

-

Add 1-2 drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.[19][20]

-

Spread a thin, even film of the mull onto one KBr or NaCl salt plate.

-

Place a second salt plate on top and gently press to create a uniform layer.[20]

-

Mount the plates in the spectrometer for analysis. Note that Nujol itself has characteristic C-H absorptions that will appear in the spectrum.

-

Mass Spectrometry Sample Preparation (ESI-MS)

-

Prepare a stock solution of the this compound salt at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a methanol/water mixture.[21]

-

Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

The sample is then introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the this compound cation.[12]

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown this compound salt.

Caption: Logical workflow for this compound salt identification.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. barron.rice.edu [barron.rice.edu]

- 6. Tetraphenylthis compound chloride(2001-45-8) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Tetraphenylthis compound bromide (2751-90-8) 1H NMR spectrum [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural characterization of mono- and bisthis compound salts by fast atom bombardment mass spectrometry and tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 16. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 17. The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions | Semantic Scholar [semanticscholar.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Alkene Synthesis via the Wittig Reaction Using Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or a ketone into an alkene. The ylide is typically generated in situ from a stable phosphonium salt. The stereochemical outcome of the reaction can be controlled by the nature of the ylide, making it a powerful tool for the synthesis of complex molecules with specific isomeric requirements, a critical aspect in drug development and materials science.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound salts and their subsequent use in the Wittig reaction for alkene synthesis. It covers the use of both stabilized and non-stabilized ylides and the Schlosser modification for enhanced stereochemical control.

I. Synthesis of this compound Salts

The first step in the Wittig reaction is the preparation of a this compound salt. This is typically achieved through the SN2 reaction of a phosphine, most commonly triphenylphosphine (PPh₃), with an alkyl halide. The reaction is generally efficient and high-yielding, particularly with primary alkyl halides.[3]

Experimental Protocol: Synthesis of Benzyltriphenylthis compound Chloride

Materials:

-

Triphenylphosphine (PPh₃)

-

Benzyl chloride

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Add benzyl chloride (1.05 eq.) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the this compound salt.

-

After the reaction is complete (typically after several hours of heating), cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-